

A Technical Guide to the Spectroscopic Data of Hexaphenylcyclotrisiloxane

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Compound of Interest

Compound Name: *Hexaphenylcyclotrisiloxane*

Cat. No.: *B1329326*

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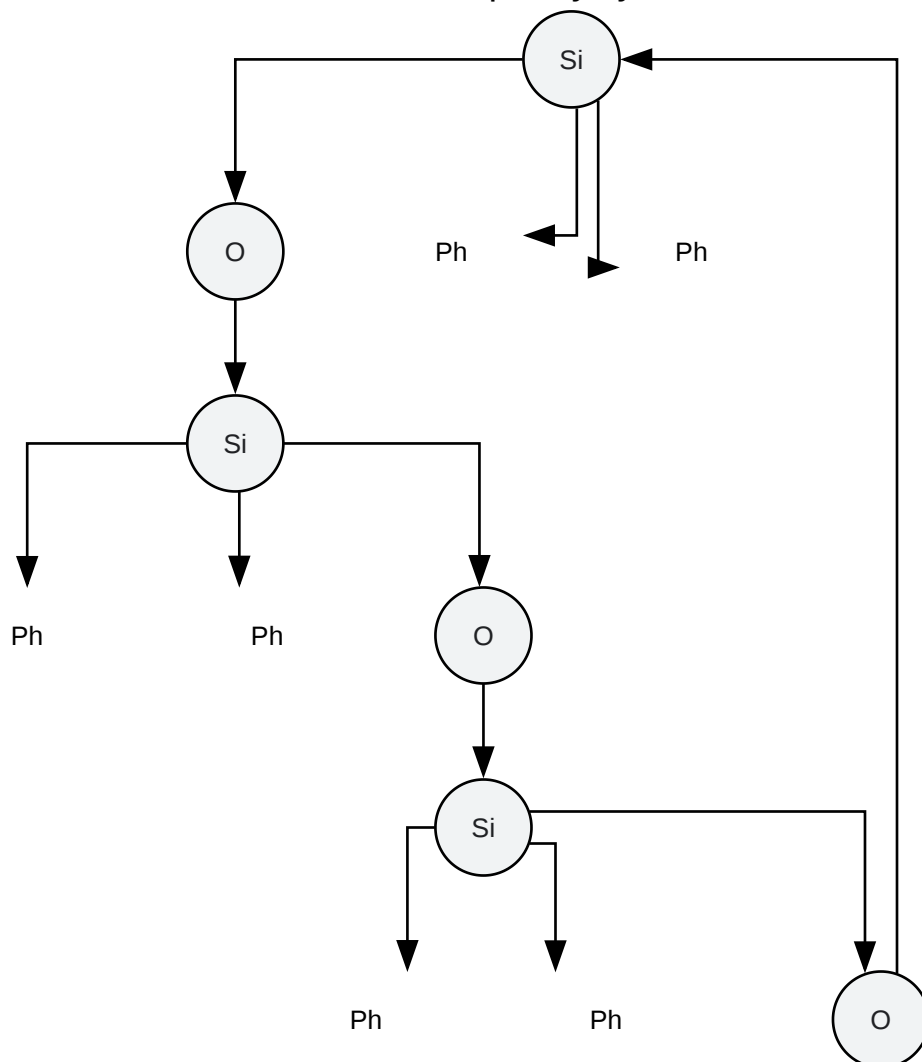
This guide provides an in-depth analysis of the spectroscopic data for **hexaphenylcyclotrisiloxane**, a significant organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization.

Compound Overview

Hexaphenylcyclotrisiloxane, also known as diphenylsiloxane cyclic trimer, is a stable, white crystalline solid.^{[1][2]} Its structure consists of a six-membered ring alternating between silicon and oxygen atoms, with two phenyl groups attached to each silicon atom.

Chemical Structure:

Chemical Structure of Hexaphenylcyclotrisiloxane



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Caption: Molecular structure of **hexaphenylcyclotrisiloxane**.

Table 1: General Properties of **Hexaphenylcyclotrisiloxane**

Property	Value
CAS Number	512-63-0[2][3][4][5][6]
Molecular Formula	C ₃₆ H ₃₀ O ₃ Si ₃ [2][3][5]
Molecular Weight	594.88 g/mol [2][3][5]
Melting Point	184-188 °C[2][6]
Boiling Point	300 °C at 1 mmHg[2][6]
Appearance	White crystalline solid[1]

Spectroscopic Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **hexaphenylcyclotrisiloxane**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **hexaphenylcyclotrisiloxane**.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.12	tt	Phenyl-H
7.49	dt	Phenyl-H

Note: Specific peak assignments for the complex aromatic region can vary based on the solvent and instrument resolution.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
127.7	Phenyl C-H
130.0	Phenyl C-H
134.3	Phenyl C-H
135.2	Phenyl C-Si

Note: The ^{13}C NMR spectrum shows four distinct signals in the aromatic region, corresponding to the different carbon environments in the phenyl groups.

Table 4: ^{29}Si NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
-30 to -50	Si-O

Note: The chemical shift for ^{29}Si in cyclic siloxanes is influenced by ring strain. The observed range is characteristic for a trisiloxane ring.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of **hexaphenylcyclotrisiloxane** is characterized by strong absorptions corresponding to the Si-O-Si linkage and the phenyl groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070-3050	Medium	C-H stretch (aromatic)
1590	Medium	C=C stretch (aromatic ring)
1430	Strong	Si-Ph stretch
1130-1000	Very Strong	Si-O-Si asymmetric stretch
740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

2.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **hexaphenylcyclotrisiloxane** results in several characteristic fragments.

Table 6: Major Mass Spectrometry Peaks (m/z)

m/z	Relative Intensity	Assignment
594	Moderate	[M] ⁺ (Molecular Ion)
517	High	[M - C ₆ H ₅] ⁺
439	High	[M - C ₆ H ₅ - C ₆ H ₆] ⁺
199	High	[(C ₆ H ₅) ₂ SiO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

3.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **hexaphenylcyclotrisiloxane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a longer acquisition time is typically required.
- ^{29}Si NMR: Employ a pulse sequence such as DEPT or INEPT to enhance the signal of the low-gyromagnetic-ratio ^{29}Si nucleus.^{[7][8]} A longer relaxation delay may be necessary.
- Referencing: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ^1H and ^{13}C NMR. For ^{29}Si NMR, an external standard of TMS can also be used.

3.2 IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **hexaphenylcyclotrisiloxane** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.^{[9][10]}
- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Background Correction: A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.

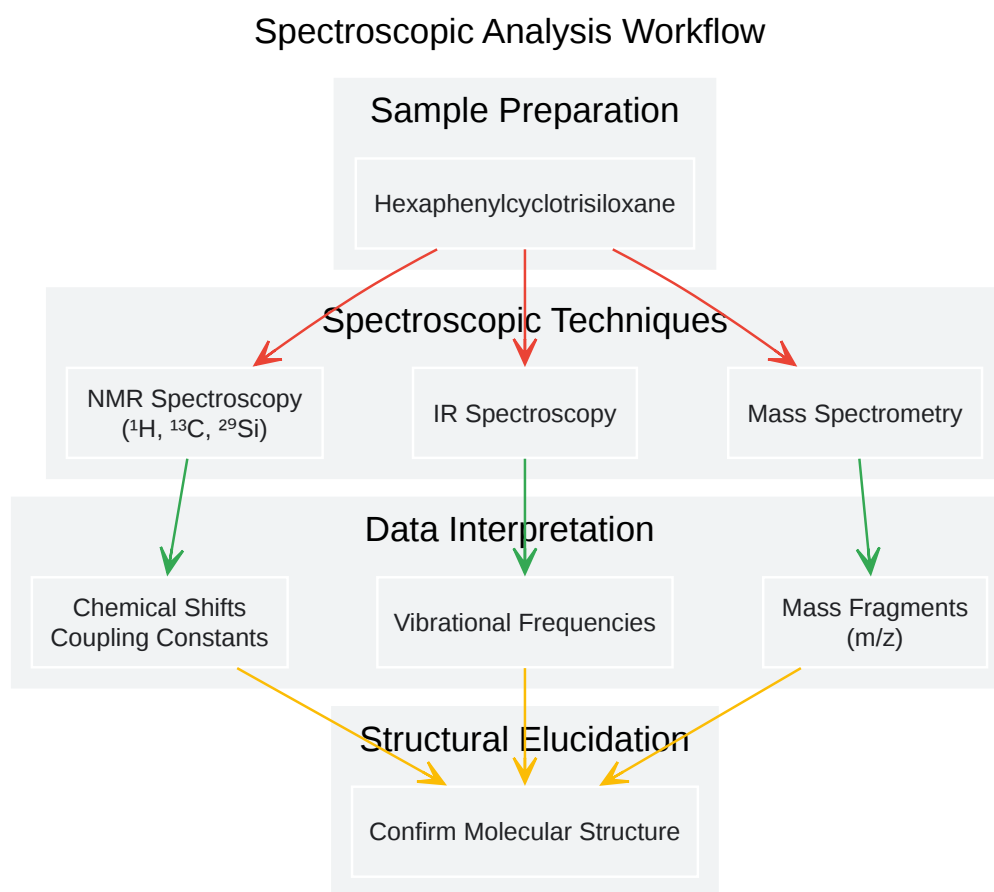
3.3 Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard electron beam (typically 70 eV).

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of **hexaphenylcyclotrisiloxane**.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. Hexaphenylcyclotrisiloxane | C₃₆H₃₀O₃Si₃ | CID 68187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Cyclotrisiloxane, hexaphenyl- [webbook.nist.gov]
- 4. Cyclotrisiloxane, hexaphenyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Hexaphenylcyclotrisiloxane | 512-63-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. webassign.net [webassign.net]
- 10. chem.libretexts.org [chem.libretexts.org]
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